2-chloro-N-(3-methylphenyl)benzamide
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Overview
Description
2-chloro-N-(3-methylphenyl)benzamide is an organic compound with the molecular formula C14H12ClNO It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methylphenyl)benzamide typically involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 3-chloroaniline in the presence of a base such as pyridine to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Hydrolysis: Formation of 3-methylbenzoic acid and 3-chloroaniline.
Scientific Research Applications
2-chloro-N-(3-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-methylphenyl)benzamide
- 2-chloro-3-methoxy-N-(2-methylphenyl)benzamide
- 3-chloro-4-methoxy-N-(2-methylphenyl)benzamide
Uniqueness
2-chloro-N-(3-methylphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
2447-92-9 |
---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1S,2R,3S,5R,8R,10R,12R)-1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.02,8.03,5]tridec-6-ene-13,2'-oxirane]-12-ol |
InChI |
InChI=1S/C15H20O4/c1-7-4-9-13(2,12-11(7)19-12)14(3)8(16)5-10(18-9)15(14)6-17-15/h4,8-12,16H,5-6H2,1-3H3/t8-,9-,10-,11-,12-,13-,14-,15?/m1/s1 |
InChI Key |
VVHSWJHVTAZPBN-ROIOMPOHSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@H]3[C@@H]1O3)([C@]4([C@@H](C[C@H](C45CO5)O2)O)C)C |
Canonical SMILES |
CC1=CC2C(C3C1O3)(C4(C(CC(C45CO5)O2)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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